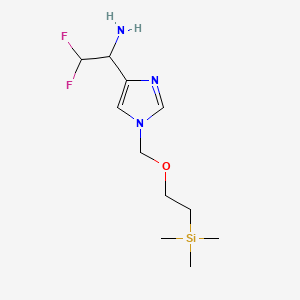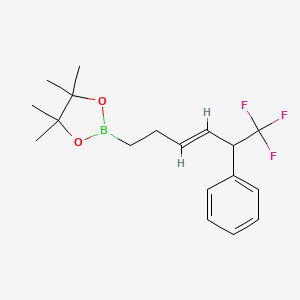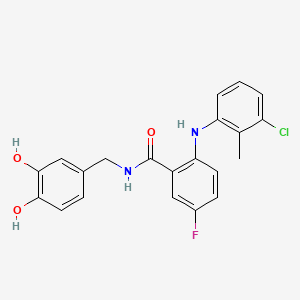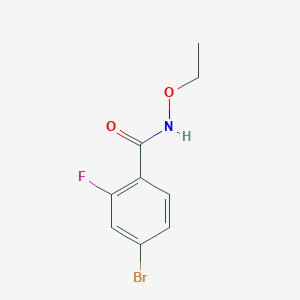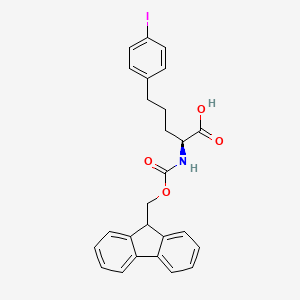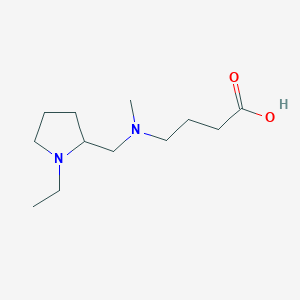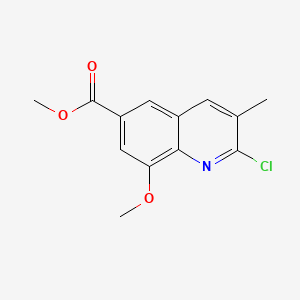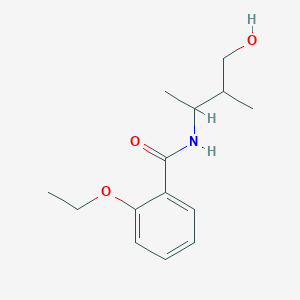![molecular formula C14H22N2O2 B14908127 2-({[3-(Morpholin-4-yl)propyl]amino}methyl)phenol](/img/structure/B14908127.png)
2-({[3-(Morpholin-4-yl)propyl]amino}methyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(((3-Morpholinopropyl)amino)methyl)phenol is an organic compound with the molecular formula C14H22N2O2 It is a phenolic compound that contains a morpholine ring, which is a six-membered ring containing both nitrogen and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((3-Morpholinopropyl)amino)methyl)phenol typically involves the reaction of 3-chloropropylamine with morpholine, followed by the introduction of a phenolic group. One common method involves the following steps:
Reaction of 3-chloropropylamine with morpholine: This step forms the intermediate 3-(morpholin-4-yl)propylamine.
Introduction of the phenolic group: The intermediate is then reacted with a phenolic compound, such as phenol, under basic conditions to form 2-(((3-Morpholinopropyl)amino)methyl)phenol.
The reaction conditions often involve the use of a base, such as sodium hydroxide, and a solvent, such as ethanol, to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of 2-(((3-Morpholinopropyl)amino)methyl)phenol may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and efficiency, with careful control of reaction conditions to ensure the purity of the final product. Large-scale production may also involve the use of continuous flow reactors to improve the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(((3-Morpholinopropyl)amino)methyl)phenol can undergo various types of chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The phenolic hydroxyl group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include sodium dichromate (Na2Cr2O7) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic aromatic substitution reactions often involve the use of strong bases, such as sodium hydroxide (NaOH), and nucleophiles, such as alkoxides or amines.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted phenolic compounds.
Scientific Research Applications
2-(((3-Morpholinopropyl)amino)methyl)phenol has several scientific research applications, including:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Research: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Industrial Applications: It is used in the production of polymers and as a stabilizer in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(((3-Morpholinopropyl)amino)methyl)phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The phenolic group can participate in hydrogen bonding and other interactions with biological molecules, while the morpholine ring can enhance the compound’s solubility and bioavailability. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-((Aminomethyl)phenol): Similar structure but lacks the morpholine ring.
3-(Morpholin-4-yl)propylamine: Contains the morpholine ring but lacks the phenolic group.
Phenol: Contains the phenolic group but lacks the morpholine ring and the propylamine chain.
Uniqueness
2-(((3-Morpholinopropyl)amino)methyl)phenol is unique due to the presence of both the morpholine ring and the phenolic group, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C14H22N2O2 |
|---|---|
Molecular Weight |
250.34 g/mol |
IUPAC Name |
2-[(3-morpholin-4-ylpropylamino)methyl]phenol |
InChI |
InChI=1S/C14H22N2O2/c17-14-5-2-1-4-13(14)12-15-6-3-7-16-8-10-18-11-9-16/h1-2,4-5,15,17H,3,6-12H2 |
InChI Key |
ZYNNULLYZTYXKE-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCCNCC2=CC=CC=C2O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Bicyclo[2.2.1]hept-5-ene-2,3-diylbis(diphenylphosphane) dioxide](/img/structure/B14908048.png)


![4-((Benzo[d]oxazol-2-ylamino)methyl)tetrahydro-2h-pyran-4-ol](/img/structure/B14908067.png)
